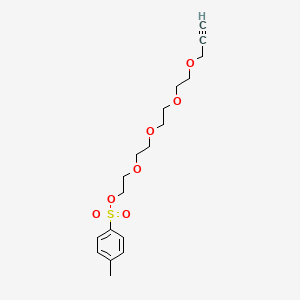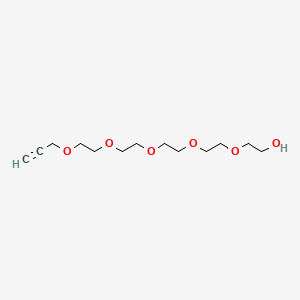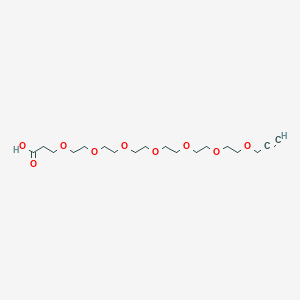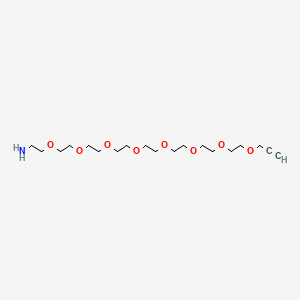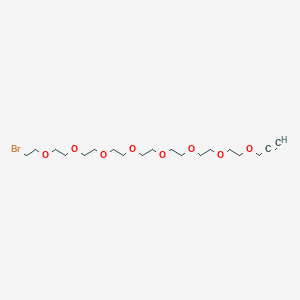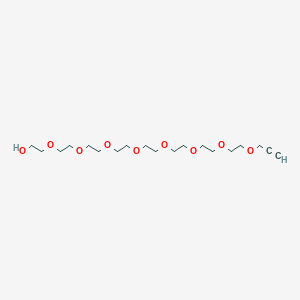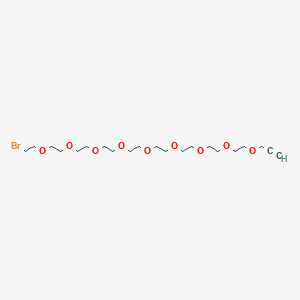
CK1-IN-1
Descripción general
Descripción
PUN51207, also known as CK1-IN-1, is a casein kinase 1 (CK1) inhibitor. PUN51207 was reported in patent WO2015119579A1, compound 1c, has IC50s of 15 nM, 16 nM, 73 nM for CK1δ, and CK1ε, p38σ MAPK, respectively. PUN51207 has CAS#1784751-20-7 and Inchi key PUQAFIILJICJRR-UHFFFAOYSA-N. It was named for PUN51207 according to Hodoodo Chemical Nomenclature.
Aplicaciones Científicas De Investigación
Cytochrome P450 Isoform Inhibition The molecule under discussion might exhibit properties that allow it to act as a chemical inhibitor of certain Cytochrome P450 (CYP) isoforms, as compounds with similar pyridine and imidazole structures have been utilized to investigate the selectivity and potency of inhibitors for various CYP isoforms. Such inhibitors are crucial in understanding drug metabolism and predicting potential drug-drug interactions in clinical scenarios (Khojasteh et al., 2011).
Optoelectronic Material Applications Compounds containing imidazole and pyridine structures are noted for their applications in optoelectronics. These molecules, particularly when incorporated into π-extended conjugated systems, are valuable for creating novel optoelectronic materials. They have been utilized in the synthesis of luminescent molecules, electroluminescent elements, photoelectric conversion elements, and image sensors. Their utility spans from fabricating materials for organic light-emitting diodes (OLEDs) to functioning as components in colorimetric pH sensors and thermally activated delayed fluorescence emitters (Lipunova et al., 2018).
Mecanismo De Acción
Target of Action
CK1-IN-1, also known as “4-[2-(1-fluoronaphthalen-2-yl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine”, “4-(2-(1-Fluoronaphthalen-2-yl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)pyridine”, or “PUN51207”, primarily targets the Casein Kinase 1 (CK1) family of serine/threonine protein kinases . The CK1 family plays a crucial role in various cellular processes, including cell proliferation, survival, and metabolism . The CK1 family comprises six isoforms in humans: CK1α, γ1, γ2, γ3, δ, and ϵ .
Mode of Action
This compound interacts with its targets by inhibiting the kinase activity of CK1 . This inhibition can lead to changes in the phosphorylation state of key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Biochemical Pathways
This compound affects several biochemical pathways. It is a main component of the Wnt/β-catenin signaling pathway . CK1α phosphorylates β-catenin as part of the β-catenin destruction complex for subsequent ubiquitination and proteasomal degradation . CK1α also targets p53 for degradation, which is mediated by murine double minute clone 2 (MDM2) and MDM4 . Additionally, CK1α positively regulates E2F-1, a transcription factor involved in cell cycle progression .
Pharmacokinetics
It is known that this compound is an atp-competitive inhibitor, suggesting that it binds to the atp-binding site of ck1 to exert its inhibitory effect .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to the wide range of processes regulated by CK1. By inhibiting CK1, this compound can alter cell cycle progression, apoptosis, DNA repair, and various signaling pathways . Dysregulation of CK1 has been linked to carcinogenesis and cancer progression, suggesting that this compound may have potential therapeutic applications in cancer treatment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, diverse signals, including metabotropic glutamate agonists, Wnts, and the AMPK pathway, can regulate the activity of CK1 through changes in C-terminal tail phosphorylation . Therefore, the cellular environment and signaling context can significantly impact the effectiveness of this compound.
Análisis Bioquímico
Biochemical Properties
CK1-IN-1 interacts with key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . It plays a crucial role in the regulation of these biochemical reactions by influencing the activity of CK1 isoforms .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is a key component of the Wnt/β-catenin signaling pathway and plays a role in the regulation of the cell cycle .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and changes in gene expression . It phosphorylates β-catenin as part of the β-catenin destruction complex, leading to its ubiquitination and proteasomal degradation . Additionally, it targets p53 for degradation, while positively regulating E2F-1, a transcription factor involved in cell cycle progression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the balance of stabilizing and degrading phosphorylation by CK1 leads to a complex temporal pattern of degradation in PER2, a protein crucial for circadian timing .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, intrathecal injections of CK1 inhibitors have been shown to dose-dependently alleviate behavioral hypersensitivity in mouse models of inflammatory pain .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it plays a role in the Wnt/β-catenin signaling pathway, which is crucial for cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Its localization and accumulation can be influenced by its interactions with transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity or function . It is known that the subcellular localization of the CK1 isoforms is mainly regulated by binding to intracellular structures or protein complexes .
Propiedades
IUPAC Name |
4-[2-(1-fluoronaphthalen-2-yl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F2N3/c25-18-8-5-16(6-9-18)22-23(17-11-13-27-14-12-17)29-24(28-22)20-10-7-15-3-1-2-4-19(15)21(20)26/h1-14H,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQAFIILJICJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)C3=NC(=C(N3)C4=CC=NC=C4)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



